molecular formula C18H19NO4 B1393753 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid CAS No. 927801-48-7

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1393753
CAS No.: 927801-48-7
M. Wt: 313.3 g/mol
InChI Key: KHXCCLSJKVUBSB-UHFFFAOYSA-N
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Description

3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is a chemical compound characterized by its biphenyl structure with a tert-butoxycarbonyl (Boc) protecting group attached to the amino group

Synthetic Routes and Reaction Conditions:

  • Boc Protection of Amines: The Boc group can be introduced to amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP) in acetonitrile.

  • Biphenyl Synthesis: The biphenyl core can be synthesized through various methods, including Suzuki coupling reactions, which involve the cross-coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.

  • Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions, such as the use of strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be introduced through oxidation reactions.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or amine.

  • Substitution: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogenation catalysts

  • Substitution: TFA, HCl in methanol

Major Products Formed:

  • Oxidation: Carboxylic acid derivatives

  • Reduction: Alcohols, amines

  • Substitution: Free amine groups

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The Boc-protected amino group can be used in peptide synthesis, making it valuable in the study of protein interactions and functions.

  • Medicine: It can be used as a building block for drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

  • Industry: Its applications extend to the production of materials and chemicals used in various industrial processes.

Comparison with Similar Compounds

  • Fmoc-protected Amino Acids: Similar to Boc, the Fmoc group is another protecting group used in peptide synthesis.

  • Cbz-protected Amino Acids: The Cbz group is another common protecting group used in organic synthesis.

  • Phenylboronic Acid Derivatives: These compounds share structural similarities with the biphenyl core of the target compound.

Uniqueness: 3'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid is unique due to its combination of the Boc protecting group with the biphenyl structure, making it a versatile intermediate in both organic synthesis and medicinal chemistry.

Properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-18(2,3)23-17(22)19-13-8-6-7-12(11-13)14-9-4-5-10-15(14)16(20)21/h4-11H,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXCCLSJKVUBSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901147703
Record name 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927801-48-7
Record name 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=927801-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3′-[[(1,1-Dimethylethoxy)carbonyl]amino][1,1′-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901147703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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